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This guide provides an objective comparison of the clinical trial performance of Amdiglurax

(formerly NSI-189, ALTO-100), a novel hippocampal neurogenesis stimulant, with other

therapeutic alternatives for the enhancement of cognitive function. The following sections

present quantitative data from key clinical trials, detailed experimental methodologies, and

visualizations of relevant biological pathways and study designs to support an evidence-based

evaluation.

Amdiglurax: A Novel Approach to Cognitive
Enhancement
Amdiglurax is an investigational drug that has garnered interest for its potential pro-cognitive

and antidepressant effects.[1] Its proposed mechanism of action, while not fully elucidated, is

thought to involve the indirect modulation of brain-derived neurotrophic factor (BDNF)

signaling, a key pathway in neurogenesis and synaptic plasticity.[1][2] Clinical trials have

explored its efficacy in major depressive disorder (MDD), a condition often accompanied by

cognitive impairment.

Mechanism of Action: The BDNF Signaling Pathway
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Amdiglurax is hypothesized to exert its pro-cognitive effects by indirectly enhancing the

signaling of Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a crucial role in neuronal

survival, growth, and the formation of new synapses, processes vital for learning and memory.

The binding of BDNF to its receptor, TrkB, activates several downstream signaling cascades,

including the PI3K/Akt, MAPK/ERK, and PLCγ pathways, which ultimately lead to enhanced

neurogenesis and synaptic plasticity.
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Caption: Proposed mechanism of Amdiglurax via indirect BDNF signaling.

Clinical Trial Data: Amdiglurax in Major Depressive
Disorder
A key Phase 2 clinical trial investigated the effects of Amdiglurax (then NSI-189) in patients with

MDD. While the study did not meet its primary endpoint for antidepressant efficacy as

measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), it demonstrated

significant pro-cognitive effects at the 40 mg/day dose.[3][4][5] These cognitive improvements

were assessed using the CogScreen computerized test battery.[1][3]

Table 1: Pro-cognitive Effects of Amdiglurax (40 mg/day) in a Phase 2 MDD Trial
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Cognitive Domain Assessment Tool
Effect Size
(Cohen's d)

p-value

Memory CogScreen 1.12 0.002

Working Memory CogScreen 0.81 0.020

Executive Functioning CogScreen 0.66 0.048

Source: Analysis of a Phase 2 study of NSI-189 in Major Depressive Disorder.[1][3]

Experimental Protocols: Cognitive Assessment
CogScreen Computerized Test Battery
The CogScreen battery is a standardized set of computerized tests designed to assess a range

of cognitive functions relevant to demanding occupations, such as aviation.[6][7] Its application

in clinical trials provides sensitive and objective measures of cognitive performance.

Key Cognitive Domains Assessed by CogScreen:

Attention and Working Memory: Backward Digit Span, Divided Attention.

Learning and Memory: Symbol Digit Coding (immediate and delayed recall).

Executive Function: Shifting Attention Test, Pathfinder (visual sequencing and scanning).

Processing Speed: Visual Sequence Comparison, Symbol Digit Coding.

Psychomotor Function: Manikin Test, Dual Task Tests.

The administration of the CogScreen battery in the Amdiglurax trial followed a standardized

protocol where patients performed a series of self-paced tasks with initial instructions and

practice segments.[8]
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Caption: Generalized workflow for a placebo-controlled cognitive trial.

Comparative Analysis with Alternative Pro-Cognitive
Agents
Several classes of drugs have been investigated for their potential to improve cognitive

function. Here, we compare Amdiglurax with three major classes: Cholinesterase Inhibitors,
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NMDA Receptor Modulators, and AMPA Receptor Modulators. It is important to note that much

of the clinical trial data for these alternatives comes from studies in Alzheimer's disease, which

may limit direct comparison with Amdiglurax's data in MDD.

Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine,
Galantamine)
Mechanism of Action: These drugs increase the levels of acetylcholine, a neurotransmitter

important for memory and learning, by inhibiting its breakdown.[9]

Clinical Trial Evidence: In patients with mild to moderate Alzheimer's disease, cholinesterase

inhibitors have demonstrated a modest but statistically significant improvement in cognitive

function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale

(ADAS-Cog).[10] A meta-analysis of 43 randomized controlled trials showed a standardized

mean difference of 0.38 in cognitive function in favor of cholinesterase inhibitors over placebo.

[10] However, their efficacy in improving cognition in patients with MDD is not well-established,

with some studies showing no clear benefit.[11]

Table 2: Performance of Cholinesterase Inhibitors in Alzheimer's Disease

Drug Class Primary Indication Assessment Tool
Key Cognitive
Finding

Cholinesterase

Inhibitors
Alzheimer's Disease ADAS-Cog

Modest improvement

(SMD = 0.38)

Source: Meta-analysis of 43 randomized clinical trials.[10]

NMDA Receptor Modulators (e.g., Memantine, Ketamine)
Mechanism of Action: These agents modulate the activity of the N-methyl-D-aspartate (NMDA)

receptor, a key player in synaptic plasticity and memory formation. Overactivation of NMDA

receptors can be neurotoxic, and modulators aim to restore normal receptor function.

Clinical Trial Evidence: Memantine is approved for the treatment of moderate to severe

Alzheimer's disease and has shown a small positive effect on cognition.[12] Ketamine and its

derivatives have demonstrated rapid antidepressant effects, and some studies suggest

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7840590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5492783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5492783/
https://pubmed.ncbi.nlm.nih.gov/22414791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5492783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11486832/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


potential pro-cognitive benefits, though research in this area is ongoing and results have been

inconsistent.[12][13] A meta-analysis of add-on NMDA receptor enhancing agents in dementia

showed a small but significant positive effect on overall cognitive function (SMD = 0.1002).

Table 3: Performance of NMDA Receptor Modulators in Dementia

Drug Class Primary Indication Assessment Tool
Key Cognitive
Finding

NMDA Receptor

Modulators
Dementia

Various cognitive

scales

Small positive effect

(SMD = 0.1002)

Source: Meta-analysis of 14 randomized controlled trials.

AMPA Receptor Modulators (Ampakines)
Mechanism of Action: Ampakines positively modulate α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) receptors, which mediate fast excitatory neurotransmission. By

enhancing AMPA receptor function, these compounds are thought to promote synaptic plasticity

and improve learning and memory.[14]

Clinical Trial Evidence: Preclinical studies with ampakines have shown promising pro-cognitive

effects.[14] However, clinical trial results in humans have been mixed. For instance, a phase 2

trial of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and

depressive symptoms failed to show a significant cognitive benefit on the ADAS-Cog.[15] Some

early phase studies of other ampakines have suggested potential improvements in short-term

memory.[16]

Table 4: Performance of AMPA Receptor Modulators in Alzheimer's Disease

Drug Class Primary Indication Assessment Tool
Key Cognitive
Finding

AMPA Receptor

Modulators
Alzheimer's Disease ADAS-Cog

No significant benefit

(S47445)

Source: Phase 2 clinical trial of S47445.[15]
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Summary and Future Directions
Amdiglurax has demonstrated a notable pro-cognitive signal in a Phase 2 clinical trial involving

patients with major depressive disorder, an area of significant unmet need. The observed effect

sizes for improvements in memory, working memory, and executive function are promising.

In comparison, established pro-cognitive agents like cholinesterase inhibitors and NMDA

receptor modulators have shown modest efficacy, primarily in the context of Alzheimer's

disease. The clinical evidence for AMPA receptor modulators remains less conclusive.

A key differentiator for Amdiglurax is its novel proposed mechanism of action centered on

hippocampal neurogenesis. Further research is warranted to fully elucidate this mechanism

and to confirm its pro-cognitive effects in larger, Phase 3 trials. Future studies should also aim

for more direct comparisons with other pro-cognitive agents in patient populations with

cognitive deficits associated with depression. The use of standardized and sensitive cognitive

assessment batteries, such as CogScreen, will be crucial in these endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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